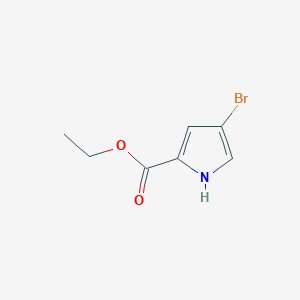

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Descripción

Contextualization of Pyrrole (B145914) Chemistry in Organic Synthesis and Medicinal Chemistry

Pyrrole is a fundamental five-membered aromatic heterocycle that is a cornerstone of organic and medicinal chemistry. numberanalytics.comrsc.org The pyrrole nucleus is a key structural motif found in a vast array of biologically significant molecules, including natural products like heme, chlorophyll, and porphyrins. numberanalytics.com Its electron-rich nature makes it highly reactive towards electrophiles, facilitating a wide range of chemical modifications. numberanalytics.com

In medicinal chemistry, the pyrrole scaffold is present in numerous approved drugs with diverse therapeutic applications, such as antibacterial, antifungal, anticancer, and anti-inflammatory agents. rsc.orgnih.gov Marketed drugs containing the pyrrole ring system include atorvastatin, ketorolac, and sunitinib. wikipedia.orgpharmaguideline.com The versatility of the pyrrole ring allows for the synthesis of a large number of derivatives, making it a privileged structure in drug discovery and development. rsc.orgnih.gov The ability to functionalize the pyrrole ring at various positions is crucial for modulating the pharmacological properties of these compounds. rsc.org

Significance of Halogenated Pyrroles as Key Intermediates

Halogenated pyrroles, such as Ethyl 4-bromo-1H-pyrrole-2-carboxylate, are particularly important as intermediates in organic synthesis. researchgate.net The presence of a halogen atom, in this case, bromine, on the pyrrole ring provides a reactive handle for further chemical transformations. smolecule.com This allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful tools for constructing complex molecular architectures. researchgate.net

The strategic placement of a halogen on the pyrrole core is a key design element in the synthesis of many pharmaceutical and agrochemical compounds. smolecule.com Halogen-substituted pyrrole-2-carboxamides, for instance, are integral components of bioactive marine natural products and synthetic anti-infective agents. nih.gov The halogen atom can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. researchgate.netacs.org Therefore, halogenated pyrroles are indispensable building blocks for creating diverse libraries of compounds for biological screening. researchgate.net

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a precursor for the synthesis of more elaborate pyrrole-containing molecules. smolecule.com The bromine atom at the 4-position allows for facile functionalization, enabling chemists to build upon the pyrrole core. smolecule.com

One notable area of investigation is in the development of novel antibacterial agents. Research has demonstrated the use of halogen-substituted pyrrole building blocks in the synthesis of potent inhibitors of bacterial DNA gyrase B. researchgate.netnih.govacs.org this compound can serve as a starting material for creating analogues of promising antibacterial hit compounds. nih.govacs.org Additionally, derivatives of pyrrole-2-carboxylates have been explored for their potential as antituberculosis and antibacterial agents against strains like Staphylococcus aureus. researchgate.net The ability to modify the pyrrole structure through reactions at the bromo-substituent is key to these synthetic strategies. smolecule.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Ammonia (B1221849) |

| Atorvastatin |

| Biliverdin IXα |

| Bromine |

| Dichlorocarbene |

| Dichloromethane |

| Ethanol |

| Ethyl 3-cyanopropionate |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate |

| This compound |

| Ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate |

| Ethyl bromoacetate |

| Ethyl chloroformate |

| Ethyl cyanoacetate |

| Furan |

| Heme |

| Ketorolac |

| Maleimide |

| N-chlorosuccinimide |

| N-methylpyrrole |

| Nitromethane |

| Oxalyl chloride |

| Phosphorus oxybromide |

| Porphobilinogen |

| Procyclidine |

| Pyrrole |

| Pyrrolnitrin |

| Sunitinib |

| Thionyl chloride |

| Tolmetin |

| Trifluoroacetic anhydride |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415925 | |

| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433267-55-1 | |

| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 4 Bromo 1h Pyrrole 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate by introducing the necessary functional groups onto a pyrrole (B145914) precursor. These methods are often favored for their straightforwardness and atom economy.

Bromination of Pyrrole Precursors and Subsequent Esterification

A common and direct method for synthesizing the target compound is through the electrophilic bromination of an appropriate pyrrole precursor, such as Ethyl 1H-pyrrole-2-carboxylate. chembk.comorgsyn.org The pyrrole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, controlling the regioselectivity of the bromination can be challenging, as halogenation of pyrrole-2-carboxylate esters can sometimes lead to a mixture of 4- and 5-substituted products. nih.gov

One documented procedure involves dissolving Ethyl 1H-pyrrole-2-carboxylate in a solvent like acetonitrile (B52724) and then treating it with a brominating agent such as phosphorus oxybromide. The reaction mixture is heated to reflux to facilitate the substitution. chembk.com Following the reaction, a workup with a basic solution, such as saturated sodium carbonate, is performed to neutralize the acidic byproducts, followed by extraction with an organic solvent to isolate the product. chembk.com

Alternative brominating agents can also be employed. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of α-methylpyrroles and other pyrrole derivatives, often in solvents like carbon tetrachloride or acetic acid. buketov.edu.kz The reaction conditions, including temperature and the choice of solvent, can significantly influence the selectivity and yield of the bromination reaction. researchgate.netsemanticscholar.org

| Precursor | Brominating Agent | Solvent | Key Conditions | Outcome | Reference(s) |

| Ethyl 1H-pyrrole-2-carboxylate | Phosphorus oxybromide | Acetonitrile | Reflux for 15 hours | This compound | chembk.com |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Boiling, initiated with AIBN | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | buketov.edu.kz |

| Pyrrole Derivatives | DMSO/HBr | DMSO | Room Temperature | Bromo-substituted pyrroles | researchgate.net |

One-Pot Synthetic Methodologies for Pyrrole Derivatives

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of highly substituted pyrroles. rsc.org These reactions combine multiple starting materials in a single reaction vessel to construct the target molecule in a cascade of sequential chemical transformations, which is advantageous for reducing waste, saving time, and simplifying purification procedures. researchgate.net

While a specific one-pot synthesis for this compound is not extensively detailed, general methodologies for polysubstituted pyrroles can be adapted. The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.edu By choosing a suitably substituted 1,4-dicarbonyl precursor, this method can be used to generate a variety of pyrrole derivatives. tandfonline.comacs.org

Modern variations of MCRs for pyrrole synthesis include isocyanide-based reactions, which can create four new bonds and two heterocyclic rings in a single operation. rsc.org Other approaches utilize catalysts like thiazolium salts or B(C6F5)3 to facilitate the assembly of the pyrrole core from simple starting materials such as aldehydes, amines, and α,β-unsaturated ketones. tandfonline.comacs.orgrsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Isocyanide-based MCR | 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, isocyanides | PTSA·H₂O, ultrasound | Fully substituted pyrroles | rsc.org |

| Paal-Knorr / Sila-Stetter | Acylsilanes, unsaturated ketones, amines | Thiazolium salt | Highly substituted pyrroles | acs.org |

| Catalytic MCR | Vicinal tricarbonyl compounds, enamines, nucleophiles | B(C6F5)₃ | 5α-functionalized pyrroles | rsc.orgrsc.org |

| Three-Component Reaction | α-hydroxyketones, oxoacetonitriles, primary amines | Acetic acid, EtOH, 70°C | N-substituted 2,3,5-functionalized 3-cyanopyrroles | nih.gov |

Trofimov Synthesis Process and Pyrrole Formation

The Trofimov reaction is a powerful method for synthesizing substituted pyrroles from ketoximes and acetylenes in the presence of a superbase, typically potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This reaction is notable for its use of readily available starting materials. wikipedia.org

The mechanism begins with the deprotonation of the ketoxime, followed by its addition to acetylene (B1199291) to form an O-vinylketoxime intermediate. This intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement to yield an aldehyde-imine, which then cyclizes and dehydrates to form the pyrrole ring. wikipedia.orgnih.gov The reaction can be controlled to produce either N-H or N-vinyl pyrroles depending on the reaction conditions. wikipedia.org A one-pot variation exists where the initial formation of the ketoxime from a ketone and hydroxylamine (B1172632) occurs in the same vessel as the subsequent reaction with acetylene. wikipedia.org

To synthesize a specific derivative like this compound using this method, one would need to start with a highly functionalized ketoxime and a substituted acetylene, which may present significant synthetic challenges.

Indirect Synthetic Pathways to this compound

Indirect pathways involve the construction of the pyrrole ring from acyclic precursors through cyclization or rearrangement reactions. These methods offer an alternative route to the target molecule, often allowing for the installation of substituents with high regiocontrol.

Conversion from Oxime-Substituted Pyrrolidines

An innovative indirect route involves the transformation of an oxime-substituted pyrrolidine (B122466) into a fully aromatic pyrrole. worktribe.commdpi.com This strategy is based on a sequence of reactions that converts the saturated pyrrolidine ring into the unsaturated pyrrole core. worktribe.com

The process begins with the double chlorination of the pyrrolidine-oxime substrate using a reagent like N-chlorosuccinimide (NCS) in a solvent such as DMF. mdpi.com The resulting dichloride intermediate is then treated with a base, which induces the formation of a cyclic imine and a nitrile oxide. The nitrile oxide can then react with an immobilized thiourea (B124793) to generate an isothiocyanate. A subsequent base-induced elimination cascade leads to the formation of the final pyrrole product after tautomerization. worktribe.commdpi.com Although this specific sequence was reported for a different brominated pyrrole, the underlying methodology demonstrates a viable, albeit complex, indirect pathway. worktribe.com

| Step | Reagents | Intermediate/Product | Purpose | Reference(s) |

| 1. Dichlorination | Oxime-substituted pyrrolidine, N-chlorosuccinimide (NCS) in DMF | Dichloride intermediate | Activation of the oxime for rearrangement | mdpi.com |

| 2. Cascade Formation | Dichloride intermediate, Base, Immobilized thiourea | Cyclic imine, Nitrile oxide, Isothiocyanate | Formation of key reactive intermediates | worktribe.commdpi.com |

| 3. Elimination & Tautomerization | Isothiocyanate intermediate, Base | Final pyrrole product | Aromatization to the pyrrole ring | worktribe.commdpi.com |

Cascade Reactions in Pyrrole Annulation

Cascade reactions, also known as tandem or domino reactions, provide an efficient means of forming heterocyclic rings like pyrrole through a series of intramolecular transformations. mdpi.com These reactions build molecular complexity rapidly from relatively simple starting materials.

One such approach is the Palladium-catalyzed [4+1] annulation, which can synthesize highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com The reaction proceeds through a cascade involving the formation of an enamine, followed by cyclization and oxidation, with molecular oxygen often serving as the terminal oxidant. This method demonstrates good functional group tolerance and can produce a diverse range of pyrrole structures. mdpi.com

Another strategy involves iodine-catalyzed cascade reactions between 1,3-dicarbonyl compounds and ethyl secondary amines. wesleyan.edu These types of annulation reactions offer a metal-free alternative for constructing the pyrrole core, proceeding through a series of C(sp3)-H bond functionalizations to assemble the final heterocyclic product. wesleyan.edu The adaptability of these cascade reactions makes them promising, in principle, for the synthesis of specifically substituted pyrroles like this compound, provided the appropriately functionalized precursors are used.

Optimization of Synthetic Conditions and Process Efficiency

The efficient synthesis of substituted pyrroles, including this compound, often requires careful optimization of reaction parameters. This includes the choice of catalyst, solvent, temperature, and the use of activating groups to enhance reactivity and regioselectivity. Modern synthetic approaches focus on developing milder, more efficient, and environmentally friendly protocols.

Role of Catalytic Systems (e.g., Ytterbium Triflate)

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds like pyrroles. researchgate.net Its utility stems from its water-tolerant nature, allowing for reactions to be conducted in both organic and aqueous solvents under relatively mild conditions. researchgate.net

In the context of pyrrole synthesis, Ytterbium triflate can catalyze key bond-forming steps, such as condensation and cyclization reactions. nih.govresearchgate.net For instance, it has been successfully employed in the one-pot synthesis of substituted pyrroles from oximes and diethyl acetylenedicarboxylate. nih.gov The catalyst facilitates the reaction pathway, leading to high yields of the desired pyrrole derivatives. nih.gov The ability to recover and reuse the catalyst makes these processes more economical and environmentally sustainable. researchgate.netresearchgate.net

The key advantages of employing a catalytic system like Ytterbium triflate in heterocyclic synthesis are summarized below.

| Feature | Benefit |

| Mild Reaction Conditions | Reduces energy consumption and minimizes side reactions. |

| High Efficiency | Leads to good to excellent yields of the target product. researchgate.net |

| Water Tolerance | Allows for a wider range of solvents, including greener aqueous media. researchgate.net |

| Catalyst Reusability | Enhances the economic viability and sustainability of the process. researchgate.netresearchgate.net |

| Versatility | Applicable to a wide range of substrates for synthesizing various heterocycles. researchgate.net |

While direct literature on the Ytterbium triflate-catalyzed synthesis of this compound is specific, its established role in promoting the formation of substituted pyrroles suggests its potential as a valuable tool for optimizing the synthesis of this particular compound. nih.govresearchgate.net

Influence of Activating Groups in Cross-Coupling Facilitation

Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. However, the cross-coupling of bromopyrroles can be challenging, often requiring the protection of the pyrrole nitrogen to achieve good yields. researchgate.net An effective strategy to overcome this limitation is the introduction of an activating group onto the pyrrole ring.

Research has demonstrated that a formyl group (-CHO) positioned ortho to the bromine atom can significantly activate the substrate for successful Suzuki-Miyaura cross-coupling reactions without the need for N-protection. nih.govnih.gov This "ortho activation" methodology allows for the regioselective synthesis of highly substituted pyrroles. nih.gov The electron-withdrawing nature of the formyl group is believed to facilitate the key oxidative addition step in the palladium catalytic cycle.

Optimization studies on the Suzuki-Miyaura cross-coupling of a closely related compound, ethyl 3-bromo-2-formylpyrrole-5-carboxylate, with potassium 4-methylphenyltrifluoroborate highlight the critical parameters for process efficiency. The choice of catalyst, base, and solvent system all play a crucial role.

The table below presents data from optimization studies for a model Suzuki-Miyaura cross-coupling reaction, illustrating the impact of various conditions.

| Catalyst (5 mol%) | Base (2 equiv) | Solvent (3:1) | Yield (%) |

| Pd(dppf)Cl₂·CH₂Cl₂ | DABCO | Toluene:Ethanol | 81 |

| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene:Ethanol | 79 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol | 64 |

| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene:Ethanol | 85 |

| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Toluene:Ethanol | 75 |

This table is based on data for the cross-coupling of ethyl 3-bromo-2-formylpyrrole-5-carboxylate with potassium 4-methylphenyltrifluoroborate, which serves as a model for the activation of bromopyrroles in Suzuki reactions. researchgate.net

The data indicates that catalysts like Pd(dppf)Cl₂·CH₂Cl₂ in combination with a suitable base such as K₂CO₃ or DABCO provide excellent yields. researchgate.net This strategy of using a formyl activating group is instrumental in synthesizing complex, unsymmetrically substituted pyrroles, which are valuable intermediates in the synthesis of natural products and biologically active compounds. nih.govnih.gov

Chemical Reactivity and Derivatization of Ethyl 4 Bromo 1h Pyrrole 2 Carboxylate

Cross-Coupling Reactions

The bromine atom at the C4-position of ethyl 4-bromo-1H-pyrrole-2-carboxylate is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of more complex pyrrole (B145914) derivatives.

Suzuki Cross-Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. However, the Suzuki coupling of bromopyrroles, including this compound, can be challenging. A significant side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. organic-chemistry.org To achieve successful coupling, modifications such as protection of the pyrrole nitrogen or activation of the pyrrole ring are often necessary. organic-chemistry.orgnih.gov

The efficiency of the Suzuki coupling of this compound derivatives is highly dependent on the reaction conditions, including the choice of palladium catalyst, base, and solvent. nih.gov Protecting the pyrrole nitrogen with groups like tert-butyloxycarbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM) has been shown to suppress the undesired dehalogenation side reaction. organic-chemistry.orgrsc.org

Optimization studies have been performed on derivatives of this compound to identify the most effective catalytic systems. For instance, in the coupling of ethyl 3-bromo-2-formylpyrrole-5-carboxylate with potassium 4-methyl-phenyltrifluoroborate, various palladium catalysts and conditions were screened. nih.gov The results indicated that catalysts like Pd(dppf)Cl2 often provide good yields. nih.govnih.gov Common bases employed include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4), while solvents like dimethylformamide (DMF), dimethoxyethane (DME), and dioxane are frequently used. nih.govnih.govnih.gov

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 (5) | K2CO3 | DME | 85 | 35 |

| Pd(dppf)Cl2 (5) | K2CO3 | DME | 85 | 85 |

| Pd(OAc)2 (5) / SPhos (10) | K2CO3 | DME | 85 | 81 |

| Pd(dppf)Cl2 (5) | Na2CO3 | DME | 85 | 70 |

| Pd(dppf)Cl2 (5) | K3PO4 | DME | 85 | 75 |

For this compound, the Suzuki coupling reaction occurs regioselectively at the C4-position, replacing the bromine atom. rsc.org The reaction demonstrates a broad substrate scope with respect to the boron-containing coupling partner. Various aryl- and heteroarylboronic acids can be successfully coupled, including those with both electron-donating and electron-withdrawing substituents. rsc.org This versatility allows for the synthesis of a wide array of 4-arylpyrrole-2-carboxylates.

The scope of the reaction has been demonstrated using N-protected derivatives, which generally exhibit improved yields and cleaner reactions. For example, SEM-protected mthis compound has been coupled with a range of phenylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Methyl 4-phenyl-1-(SEM)-1H-pyrrole-2-carboxylate | 91 |

| 4-Methylphenylboronic acid | Methyl 4-(4-methylphenyl)-1-(SEM)-1H-pyrrole-2-carboxylate | 93 |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-(SEM)-1H-pyrrole-2-carboxylate | 77 |

| 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1-(SEM)-1H-pyrrole-2-carboxylate | 85 |

| 3-Thiopheneboronic acid | Methyl 4-(thiophen-3-yl)-1-(SEM)-1H-pyrrole-2-carboxylate | 80 |

The reactivity of the bromopyrrole core in Suzuki reactions can be enhanced by the presence of electron-withdrawing groups (EWGs). These groups can activate the C-Br bond towards oxidative addition to the palladium(0) catalyst. Two primary strategies are employed: protection of the pyrrole nitrogen with an EWG or introduction of an EWG directly onto the pyrrole ring. organic-chemistry.orgnih.gov

N-protection with groups like BOC or tosyl not only increases the stability of the pyrrole but also modulates its electronic properties, which can prevent side reactions like dehalogenation and facilitate the desired cross-coupling. organic-chemistry.orgrsc.org

Direct functionalization of the pyrrole ring with an EWG, such as a formyl group, has also been utilized as an activation strategy. nih.gov For example, the introduction of a formyl group at the C2 position of a related bromopyrrole ester was found to significantly promote the subsequent Suzuki coupling reaction at the bromine-substituted position. nih.gov This activation is crucial for achieving high yields in the synthesis of complex pyrrole-containing natural products. nih.gov

Other Metal-Catalyzed Coupling Reactions

While the Suzuki reaction is widely used, other metal-catalyzed cross-coupling reactions can also be employed for the derivatization of this compound, though with varying degrees of success.

Stille Coupling: Attempts to use Stille coupling, which pairs the organohalide with an organotin reagent, have been reported for 4-bromopyrrole-2-carboxylates. However, this reaction was found to be problematic, with the desired coupled product being formed as a minor component. The major product resulted from debromination, an unusual outcome for this reaction to be the dominant pathway. organic-chemistry.org

Sonogashira, Heck, and Ullmann Reactions: Other common cross-coupling reactions include the Sonogashira (coupling with a terminal alkyne), Heck (coupling with an alkene), and Ullmann (copper-catalyzed coupling) reactions. organic-chemistry.orglibretexts.orgorganic-chemistry.orgacs.org While these are powerful methods for aryl halide functionalization, specific examples detailing their application to this compound are not extensively documented in the literature. The principles of these reactions suggest they are potentially applicable, but would require specific optimization to overcome challenges such as the electron-rich nature of the pyrrole ring and potential side reactions.

Functional Group Transformations on the Pyrrole Core

Beyond cross-coupling at the C-Br bond, the this compound scaffold can undergo various functional group transformations at the N-H position, the ester group, and other positions on the pyrrole ring.

N-H Functionalization: The pyrrole nitrogen can be readily functionalized. A common transformation is N-protection using groups like BOC or SEM, which is often a prerequisite for successful cross-coupling reactions. organic-chemistry.orgrsc.org

Ring Formylation: The pyrrole ring can be functionalized via electrophilic aromatic substitution. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and DMF, is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org Application of Vilsmeier-Haack conditions to ethyl 4-bromopyrrole-2-carboxylate has been reported to yield a formylated product, which serves as an activated intermediate for further reactions. nih.gov

Ester Group Modification: The ethyl ester at the C2-position is amenable to standard transformations. Although often performed on the coupled products, these reactions demonstrate the potential reactivity of the parent compound. For example, the ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH). rsc.orgwikipedia.org Furthermore, the ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH4). rsc.org

These transformations highlight the utility of this compound as a versatile platform for the synthesis of a diverse range of substituted pyrroles.

Acylation of this compound

Acylation of pyrrole derivatives can occur at the nitrogen or at a carbon atom of the ring. In the case of this compound, the presence of the electron-withdrawing ethyl ester group at the C2 position deactivates the ring towards electrophilic substitution. Consequently, acylation reactions are most likely to occur at the pyrrole nitrogen. This N-acylation typically proceeds by first deprotonating the pyrrole nitrogen with a suitable base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile, attacking an acylating agent such as an acyl chloride or anhydride. Methods for acylating the pyrrole ring itself have also been reported using various reagents like oxalyl chloride or trifluoroacetic anhydride, though the specific application to this bromo-substituted ester requires consideration of the existing substituent effects. orgsyn.org

N-Alkylation and N-Benzylation of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound can be readily functionalized through N-alkylation or N-benzylation. This common transformation in pyrrole chemistry involves the deprotonation of the N-H group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting pyrrolide anion is then quenched with an appropriate electrophile, such as an alkyl halide (e.g., iodomethane) or a benzyl halide (e.g., benzyl bromide), to yield the N-substituted product. The electron-donating nature of the alkyl or benzyl group can influence the electronic properties and subsequent reactivity of the pyrrole ring system. mdpi.com

Table 1: N-Alkylation and N-Benzylation Reaction Parameters

| Reactant | Reagents | Product |

|---|

Hydrolysis of the Ester Moiety

The ethyl ester functional group at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This saponification reaction is typically achieved by heating the ester in the presence of an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often mixed with a co-solvent like ethanol or methanol to ensure solubility. nih.gov The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield 4-bromo-1H-pyrrole-2-carboxylic acid. nih.gov This transformation is a crucial step for further derivatization, such as amide bond formation.

Table 2: Conditions for Ester Hydrolysis

| Starting Material | Reagents | Product | Reaction Conditions |

|---|

Substitution Reactions of the Bromine Atom

The bromine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions, particularly those catalyzed by palladium. anu.edu.au These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrrole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures.

Sonogashira Coupling: This involves the palladium-catalyzed reaction with a terminal alkyne, typically in the presence of a copper(I) co-catalyst, to form a C(sp)-C(sp²) bond, yielding 4-alkynylpyrrole derivatives. rsc.org

Heck Coupling: The bromine atom can be coupled with an alkene under palladium catalysis to form a new C-C bond at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-pyrrole with primary or secondary amines.

Stille Coupling: This reaction uses organotin compounds as coupling partners with the bromo-pyrrole in the presence of a palladium catalyst.

These cross-coupling reactions significantly expand the synthetic utility of this compound as a building block. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst + Base | C-C (Aryl) |

| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Base | C-N |

| Stille | R-Sn(Bu)₃ | Pd catalyst | C-C |

Rearrangement Reactions and Multi-Component Cascade Processes

While specific intramolecular rearrangement reactions starting from this compound are not extensively documented, the pyrrole scaffold itself is a product of various cascade and multicomponent reactions. mdpi.comresearchgate.net For instance, titanium-catalyzed multicomponent couplings of alkynes, primary amines, and isonitriles can produce highly substituted pyrroles in a one-pot procedure. researchgate.net The functional groups present in this compound, particularly the bromine atom, could potentially be used to trigger or participate in cascade sequences initiated by a cross-coupling event, leading to the rapid assembly of more complex heterocyclic systems.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by its constituent functional groups.

Oxidation: The pyrrole ring is an electron-rich heterocycle and is susceptible to oxidation. Strong oxidizing agents can lead to polymerization or ring-opening. However, controlled oxidation can be a useful synthetic tool. In some synthetic sequences for producing pyrrole-2-carboxylates, an oxidation step is employed to aromatize a dihydropyrrole precursor. acs.org

Reduction:

Ester Moiety: The ethyl ester group can be reduced to a primary alcohol (4-bromo-1H-pyrrol-2-yl)methanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Bromine Atom: The C-Br bond can be cleaved via catalytic hydrogenation (hydrodebromination) using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. This would yield Ethyl 1H-pyrrole-2-carboxylate. nih.gov

Pyrrole Ring: The pyrrole ring itself can be reduced to a pyrrolidine (B122466) under more forcing hydrogenation conditions, often requiring rhodium or ruthenium catalysts.

These redox reactions provide pathways to further diversify the functionality of the core molecule.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Bromo 1h Pyrrole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Ethyl 4-bromo-1H-pyrrole-2-carboxylate provides critical information about the number, environment, and coupling of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum recorded in dimethyl sulfoxide-d6 (DMSO-d6), the pyrrole (B145914) N-H proton appears as a broad singlet at approximately 12.25 ppm. This significant downfield shift is characteristic of a proton attached to a nitrogen atom within an aromatic heterocyclic system.

The protons on the pyrrole ring, H-3 and H-5, resonate as distinct singlets at 7.15 ppm and 6.79 ppm, respectively. The ethyl ester moiety gives rise to a quartet at 4.23 ppm, corresponding to the methylene (B1212753) (-CH2-) protons, and a triplet at 1.26 ppm, attributed to the methyl (-CH3) protons. The observed splitting pattern (quartet and triplet) is a result of spin-spin coupling between the adjacent methylene and methyl groups, with a coupling constant (J) of 7.1 Hz.

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| N-H | 12.25 | br s | - |

| H-3 | 7.15 | s | - |

| H-5 | 6.79 | s | - |

| -OCH₂CH₃ | 4.23 | q | 7.1 |

| -OCH₂CH₃ | 1.26 | t | 7.1 |

Solvent: DMSO-d6, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, also recorded in DMSO-d6, the carbonyl carbon of the ester group is observed at approximately 159.5 ppm.

The carbon atoms of the pyrrole ring appear at 123.7 ppm (C-2), 122.8 ppm (C-5), 115.9 ppm (C-3), and 95.8 ppm (C-4). The upfield shift of the C-4 carbon is attributed to the shielding effect of the bromine atom. The carbons of the ethyl group are found at 59.9 ppm for the methylene carbon (-OCH2-) and 14.2 ppm for the terminal methyl carbon (-CH3).

| Carbon | Chemical Shift (δ) [ppm] |

| C=O | 159.5 |

| C-2 | 123.7 |

| C-5 | 122.8 |

| C-3 | 115.9 |

| C-4 | 95.8 |

| -OCH₂CH₃ | 59.9 |

| -OCH₂CH₃ | 14.2 |

Solvent: DMSO-d6, Frequency: 100 MHz

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the confirmation of the molecular weight of synthesized compounds. While specific retention times are dependent on the chromatographic conditions (e.g., column, mobile phase, flow rate), LC-MS analysis of this compound would typically show a single major peak corresponding to the compound, with the mass spectrometer detecting its protonated molecule [M+H]⁺ or other adducts. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, the monoisotopic mass is 216.973841 u. bldpharm.com

In an HRMS analysis using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is observed. The calculated mass-to-charge ratios for the isotopic peaks are 215.9660 for C₇H₇⁷⁹BrNO₂⁻ and 217.9640 for C₇H₇⁸¹BrNO₂⁻. Experimental findings closely match these theoretical values, with observed peaks at m/z 215.9647 and 217.9621, confirming the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [C₇H₇⁷⁹BrNO₂ - H]⁻ | 215.9660 | 215.9647 |

| [C₇H₇⁸¹BrNO₂ - H]⁻ | 217.9640 | 217.9621 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of a derivative, 4-bromo-5-cyano-1H-pyrrole-2-carboxylic acid ethyl ester, shows characteristic absorption bands that can be correlated to specific molecular vibrations. A strong absorption band is observed at 1692 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3189-3126 cm⁻¹. Additionally, the C-N stretching and C-H bending vibrations of the pyrrole ring, as well as the C-O stretching of the ester group, would contribute to the fingerprint region of the spectrum. The presence of a cyano group in this derivative is confirmed by a sharp absorption at 2230 cm⁻¹.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the solid-state properties of a molecule.

Single crystal X-ray diffraction stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. While a complete crystal structure for this compound is not publicly available, analysis of its parent compound, 4-Bromo-1H-pyrrole-2-carboxylic acid, provides significant insight into the expected molecular geometry. nih.govdoaj.org

Crystals of 4-Bromo-1H-pyrrole-2-carboxylic acid were analyzed to be monoclinic, belonging to the P21/c space group. nih.gov The crystallographic data confirms the planarity of the pyrrole ring. In the case of the carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar, with a root-mean-square deviation from the best-fit plane of 0.025 Å. nih.govdoaj.org A key feature is the orientation of the substituent at the 2-position. The dihedral angle between the plane of the carboxylic acid group and the plane of the pyrrole ring is 14.1°. nih.govdoaj.org It is expected that the ethyl ester group in the title compound would adopt a similar, slightly twisted conformation relative to the pyrrole ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

| Z | 4 |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations. nih.govmdpi.com The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. mdpi.comnih.gov This enhancement can be several orders of magnitude, making SERS a powerful tool for trace analysis and surface studies. mdpi.com

While specific SERS spectra for this compound are not extensively documented, the analysis of related pyrrole compounds provides a basis for predicting its characteristic spectral features. The Raman spectrum of the pyrrole ring is characterized by several key vibrations. These include C=C stretching, C-C inter-ring stretching, C-N stretching, and N-H bending modes. muni.czresearchgate.netresearchgate.net

For this compound, the SERS spectrum would be expected to show:

Pyrrole Ring Vibrations: The fundamental vibrations of the pyrrole ring would be present, though their positions might be shifted due to the electronic effects of the substituents. Key bands for polypyrrole, for example, are observed around 1550-1600 cm⁻¹ (C=C stretching) and 1300-1400 cm⁻¹ (C-N stretching). researchgate.net

Substituent Vibrations: The C-Br stretching vibration would appear at a lower frequency. The ethyl carboxylate group would introduce characteristic bands, most notably the C=O stretching vibration (typically around 1700 cm⁻¹). researchgate.net

Enhancement Effects: The orientation of the molecule on the SERS substrate would influence which vibrational modes are most enhanced. It is likely that the pyrrole ring nitrogen and the carbonyl oxygen of the ester group would interact with the metal surface, leading to a significant enhancement of the ring modes and the C=O stretch.

SERS, in combination with multivariate analysis techniques like principal component analysis (PCA), can be used to differentiate between structurally similar molecules, suggesting its potential utility in distinguishing this compound from its precursors or degradation products. mdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch (Ester) | ~1710 | researchgate.net |

| C=C Antisymmetric Stretch (Pyrrole Ring) | 1550 - 1600 | researchgate.net |

| C-N Stretch (Pyrrole Ring) | 1300 - 1400 | researchgate.net |

| C-C Inter-ring Stretch (Pyrrole Ring) | ~1260 | researchgate.net |

| N-H Bending (Pyrrole Ring) | Variable | muni.cz |

| C-Br Stretch | 500 - 600 | General Range |

Chromatographic Methods for Purity and Separation

Chromatography is indispensable for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for assessing purity and analyzing reaction mixtures.

HPLC is a robust and widely used technique for the analysis of organic molecules. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating pyrrole derivatives. A typical RP-HPLC method for analyzing this compound would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase. pensoft.net

The separation is achieved by varying the composition of the mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer. pensoft.net An isocratic elution uses a constant mobile phase composition, while a gradient elution involves changing the composition over time to improve the separation of compounds with different polarities. Detection is commonly performed using a UV-VIS detector, as the pyrrole ring possesses a chromophore that absorbs UV light. pensoft.net For pyrrole derivatives, a detection wavelength around 225 nm is often effective. pensoft.net

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 3) |

| Elution | Isocratic (e.g., 50:50 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

UPLC is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm). psecommunity.orgresearchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. psecommunity.orgnih.gov The fundamental principle is that smaller particle sizes lead to increased separation efficiency. psecommunity.org

A UPLC system operates at much higher pressures (up to 15,000 psi) to pump the mobile phase through the densely packed column. nih.gov This technology allows for rapid method development and high-throughput screening. For this compound, transferring an HPLC method to a UPLC system would result in shorter run times (often under 5 minutes), reduced solvent consumption, and sharper, more easily quantifiable peaks. psecommunity.orgnih.gov The detectors used, such as UV/VIS or mass spectrometry (MS), are often more sensitive in UPLC systems due to the narrower peaks. psecommunity.orgnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 50 mm x 3.0 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Elution | Gradient |

| Flow Rate | Variable (Optimized for speed) |

| Run Time | < 5 minutes |

| Detection | Photo Diode Array (PDA) or Mass Spectrometry (MS) |

Computational Chemistry and Mechanistic Insights for Ethyl 4 Bromo 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Investigations

DFT calculations serve as a powerful tool to model the intricacies of molecular systems. For Ethyl 4-bromo-1H-pyrrole-2-carboxylate, these studies have offered significant insights into its fundamental characteristics.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. For the related compound, 4-bromo-1H-pyrrole-2-carboxylic acid, crystallographic studies have confirmed the near-planar structure of the pyrrole (B145914) ring along with the bromine atom. In this parent compound, the dihedral angle between the plane of the pyrrole ring and the carboxylic acid group is a mere 14.1(2)°. Theoretical calculations for this compound would similarly yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Table 1: Selected Theoretical Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | (Data not available) |

| Bond Length | N-H | (Data not available) |

| Bond Length | C=O | (Data not available) |

| Bond Angle | C-C-Br | (Data not available) |

| Dihedral Angle | C-C-C=O | (Data not available) |

Computational vibrational analysis predicts the infrared and Raman spectra of a molecule. These theoretical spectra are crucial for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed peaks. For this compound, this analysis would identify characteristic stretching and bending frequencies for its functional groups, such as the N-H, C=O, and C-Br bonds, thereby confirming its structural integrity.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, analysis of these orbitals would reveal the distribution of electron density and the likely sites for electronic transitions.

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | (Data not available) |

| LUMO Energy | (Data not available) |

| HOMO-LUMO Energy Gap | (Data not available) |

The Molecular Electrostatic Potential Surface (MEPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEPS map uses a color scale to indicate electrostatic potential, where red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEPS analysis would likely show negative potential around the oxygen atoms of the carboxylate group and the bromine atom, while positive potential would be concentrated around the hydrogen atom of the N-H group.

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. This analysis helps to pinpoint the atoms most likely to participate in nucleophilic, electrophilic, or radical attacks. By calculating the Fukui functions for each atom in this compound, researchers can gain a more refined understanding of its chemical behavior and regioselectivity in reactions.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. One study has proposed this compound as a potential agent for the drug development for myocardial infarction, suggesting that molecular docking studies have been performed to evaluate its interaction with relevant biological targets. These studies would assess the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target protein.

Conformational Analysis and Stability Studies

Computational chemistry provides powerful tools for the investigation of the three-dimensional structure and relative stability of molecules. For this compound, conformational analysis is crucial for understanding its chemical behavior and interactions. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as pyrrole-2-carboxylic acid and other 2-acylpyrroles. researchgate.netnih.govlongdom.org

The primary focus of conformational analysis for this compound is the orientation of the ethyl carboxylate group relative to the pyrrole ring. The rotation around the C2-C(carbonyl) single bond gives rise to two principal planar conformers: the s-trans (or anti) and s-cis (or syn) forms. In the s-trans conformer, the carbonyl oxygen and the N-H group of the pyrrole ring are on opposite sides of the C2-C(carbonyl) bond. Conversely, in the s-cis conformer, they are on the same side.

Density Functional Theory (DFT) calculations performed on pyrrole-2-carboxylic acid have shown that both s-cis and s-trans conformers can exist as stable rotameric forms. researchgate.netlongdom.org For pyrrole-2-carbaldehyde, the planar syn (s-cis) conformation is predicted to be significantly more stable than the anti (s-trans) structure. longdom.org Studies on various 2-acylpyrroles indicate that the presence of both a proton donor (N-H) and a proton acceptor (C=O) group can favor the formation of doubly hydrogen-bonded cyclic dimers, which in turn stabilizes the syn-conformation. researchgate.netlongdom.org

For this compound, it is anticipated that both the s-cis and s-trans conformers are energetically accessible. The relative stability of these conformers would be determined by a balance of steric and electronic effects. The presence of the bromine atom at the C4 position is not expected to introduce significant steric hindrance to the rotation of the C2-carboxylate group. However, it can influence the electronic distribution within the pyrrole ring, which may have a subtle effect on the rotational barrier and the relative energies of the conformers.

The stability of these conformers can be quantified through computational methods by calculating their potential energy surface as a function of the dihedral angle between the pyrrole ring and the ethyl carboxylate group. The results of such calculations would yield the energy minima corresponding to the stable conformers and the energy barriers for their interconversion.

Table 1: Predicted Conformational Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Primary Conformers | s-cis (syn) and s-trans (anti) rotamers arising from rotation around the C2-C(carbonyl) bond. | DFT studies on pyrrole-2-carboxylic acid and 2-acylpyrroles. researchgate.netlongdom.org |

| Relative Stability | The s-cis conformer is likely to be of comparable or slightly higher stability than the s-trans conformer, potentially favored by intramolecular interactions and intermolecular hydrogen bonding in dimers. | Infrared spectroscopy and DFT calculations on N-H pyrrole esters show the presence of both rotamers, with the syn-form often predominating. researchgate.net |

| Interconversion Barrier | A significant energy barrier is expected to exist between the two conformers, allowing for their potential individual characterization under certain conditions. | Ab initio calculations on pyrrole-2-carbaldehyde showed a substantial energy barrier between the syn and anti conformers. longdom.org |

| Influence of Bromine | The bromine atom at C4 is predicted to have a minor impact on the conformational preference of the C2-substituent but will influence the overall electronic properties and reactivity of the molecule. | General principles of substituent effects on conformational analysis. The primary rotational freedom is localized at the C2 position. |

| Planarity | The pyrrole ring and the atoms of the carboxylate group are expected to be largely coplanar in the stable conformers to maximize π-conjugation. | X-ray diffraction studies on 4-bromo-1H-pyrrole-2-carboxylic acid show that the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar. nih.gov |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles. For this compound, these methods can be applied to understand its reactivity in various transformations, such as electrophilic and nucleophilic substitution reactions.

The pyrrole ring is electron-rich and generally undergoes electrophilic substitution. The presence of an electron-withdrawing ethyl carboxylate group at the C2 position would deactivate the ring towards electrophilic attack, while the bromine atom at C4 would also have a deactivating, yet directing, effect. Computational studies on the electrophilic substitution of substituted pyrroles can help predict the most likely sites of reaction. Frontier Molecular Orbital (FMO) theory, a concept derived from quantum chemical calculations, can be used to predict reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) density distribution would indicate the most probable sites for electrophilic attack.

Conversely, the bromine-substituted carbon (C4) is a potential site for nucleophilic aromatic substitution (SNAr). Quantum chemical calculations can model the reaction pathway for the displacement of the bromide ion by a nucleophile. Such calculations would involve locating the transition state for the formation of the Meisenheimer-like intermediate and determining the activation energy for the reaction. A theoretical investigation into the nucleophilic aromatic substitution of substituted thiophenes with pyrrolidine (B122466) has demonstrated the utility of computational methods in exploring such reaction mechanisms. nih.gov

Furthermore, quantum chemical calculations can be employed to study other potential reactions, such as the hydrolysis of the ester group or reactions involving the N-H bond. For instance, the decarboxylation of pyrrole-2-carboxylic acid has been investigated using DFT, revealing the mechanism and the significant decrease in the energy barrier in the presence of water and a proton. researchgate.net

Table 2: Predicted Mechanistic Insights for Reactions of this compound

| Reaction Type | Predicted Mechanistic Features | Computational Approach |

| Electrophilic Aromatic Substitution | The reaction is likely to proceed via a standard arenium ion intermediate. The regioselectivity will be influenced by the directing effects of the bromo and ethyl carboxylate groups. The C5 position is a probable site for electrophilic attack. | DFT calculations to determine the relative energies of possible intermediates and transition states. Analysis of HOMO distribution to predict the most nucleophilic sites. researchgate.net |

| Nucleophilic Aromatic Substitution | The substitution of the bromine atom would likely follow a stepwise SNAr mechanism involving the formation of a negatively charged intermediate. The rate of this reaction would depend on the nature of the nucleophile and the reaction conditions. | Modeling the potential energy surface for the addition of a nucleophile and the subsequent elimination of the bromide ion. Calculation of the activation barriers for each step. nih.gov |

| Ester Hydrolysis | The hydrolysis of the ethyl ester can be either acid or base-catalyzed. Computational studies can model the tetrahedral intermediates formed during these processes and determine the corresponding activation energies. | DFT calculations of the reaction pathways for both acid-catalyzed and base-catalyzed hydrolysis, including the identification of all intermediates and transition states. |

| N-H Reactivity (e.g., Deprotonation) | The acidity of the N-H proton can be predicted computationally. The reaction with a base would proceed through a simple proton transfer mechanism. | Calculation of the pKa value using established theoretical protocols. Modeling the proton transfer reaction to a given base. |

Predictive Modeling of Chemical Behavior and Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful computational tool for forecasting the biological activities and physicochemical properties of chemical compounds. These models establish a mathematical relationship between the chemical structure and a specific property or activity.

For this compound and its derivatives, QSAR and QSPR models could be developed to predict a wide range of characteristics. For instance, the biological activity, such as antifungal or antibiotic properties, of a series of related triazolothiadiazine compounds has been successfully modeled using 2D-QSAR methods combined with DFT calculations. nih.gov Similar approaches could be applied to predict the potential therapeutic applications of novel compounds derived from this compound.

The development of such models typically involves the calculation of a set of molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimental data using statistical methods like multiple linear regression or machine learning algorithms.

Key properties that could be predicted for this compound include:

Reactivity: QSAR models can be used to predict the reactivity of the compound in different chemical reactions. For example, the reactivity of pyrrole pigments in electrophilic substitution reactions has been correlated with theoretical parameters obtained from MINDO/3 calculations. researchgate.net

Physicochemical Properties: Properties such as pKa, solubility, and partition coefficient (logP) are crucial for understanding the behavior of a compound in biological systems. Computational methods for predicting pKa values are well-established and can provide valuable insights. researchgate.netnih.gov

Toxicity: Predictive toxicology is a significant application of QSAR modeling. By developing models based on existing toxicological data for similar compounds, the potential toxicity of this compound could be assessed in silico. ljmu.ac.uk

Table 3: Potential Applications of Predictive Modeling for this compound

| Property/Activity to be Predicted | Relevant Molecular Descriptors | Modeling Technique |

| Biological Activity | Electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), topological indices, and steric parameters. | QSAR modeling using techniques such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and neural networks. nih.gov |

| pKa | Quantum chemically derived descriptors such as atomic charges, electrostatic potential, and the energies of the protonated and deprotonated species. | Established computational protocols for pKa prediction, often involving thermodynamic cycles and solvation models. researchgate.netnih.gov |

| Reactivity | Frontier molecular orbital energies (HOMO and LUMO), Fukui functions (for predicting sites of electrophilic and nucleophilic attack), and calculated activation energies for model reactions. | QSPR modeling correlating these descriptors with experimentally determined reaction rates or yields. |

| Toxicity | A wide range of descriptors including constitutional, topological, geometrical, and quantum chemical parameters that are known to be related to various toxicity mechanisms. | Development of QSAR models based on large datasets of toxicological data for diverse chemicals. Graph neural networks are an emerging powerful tool in this area. nih.gov |

Applications and Biological Relevance of Ethyl 4 Bromo 1h Pyrrole 2 Carboxylate Derivatives

Applications in Medicinal Chemistry

The structural framework of pyrrole (B145914) is a common feature in many biologically active molecules and natural products. acgpubs.org Consequently, derivatives synthesized from Ethyl 4-bromo-1H-pyrrole-2-carboxylate are of great interest in drug discovery for creating novel therapeutic agents. ontosight.ai

Pyrrole derivatives have emerged as a promising class of compounds in the development of new anticancer therapies. nih.gov Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including the disruption of cellular division and the induction of programmed cell death. nih.govmdpi.com

A significant strategy in cancer chemotherapy is the targeting of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov Agents that interfere with microtubule dynamics can halt the cell cycle and lead to cancer cell death. nih.gov

Several studies have identified pyrrole-based compounds as potent inhibitors of tubulin polymerization, the process by which tubulin monomers assemble to form microtubules. nih.govmdpi.com These agents often work by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network and leads to mitotic arrest, primarily in the G2/M phase of the cell cycle. nih.govmdpi.com For instance, novel ethyl 2-amino-pyrrole-3-carboxylate derivatives have been shown to inhibit tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit the growth of soft tissue cancer cells in vitro. nih.gov Similarly, certain pyrrole-based carboxamides and ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs) exhibit potent anti-cancer activities against breast and lung cancer cell lines by interfering with the microtubule network. nih.govmdpi.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis. Pyrrole derivatives have been shown to trigger this process through caspase-dependent pathways. researchgate.net

The activation of caspases, a family of protease enzymes, is a central feature of apoptosis. Research on polyenylpyrrole derivatives demonstrated their ability to induce apoptosis in human lung cancer cells by activating caspases. researchgate.net This activation is often linked to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. researchgate.net Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Pyrrole-tethered bisbenzoxazole derivatives have also been found to be effective against breast cancer by activating the caspase-9 pathway. nih.gov The culmination of these events is the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins like PARP and ultimately, cell death. mdpi.comnih.gov

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Observed Effects | Reference |

|---|---|---|---|---|

| Pyrrole-based carboxamides | Inhibition of tubulin polymerization | Breast, Lung, Prostate Cancer | Cell cycle arrest, Apoptosis | nih.gov |

| Ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) | Inhibition of tubulin polymerization | Soft Tissue Cancer | G2/M cell-cycle arrest | nih.gov |

| Polyenylpyrrole derivatives | Caspase-dependent apoptosis | Human non-small-cell lung carcinoma (A549) | Loss of mitochondrial membrane potential, Cytochrome c release | researchgate.net |

| Pyrrole-tethered bisbenzoxazole derivatives | Caspase-9 pathway activation | Breast Cancer (MCF-7) | Selective cytotoxicity against cancer cells | nih.gov |

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. ekb.eg Pyrrole and its derivatives are an important class of heterocycles that have been investigated for their potential to combat pathogenic microorganisms. acgpubs.org Natural products containing the pyrrole core have demonstrated diverse biological properties, including antibacterial and antifungal effects. acgpubs.org

Derivatives of pyrrole have shown promising activity against a spectrum of bacteria. Studies have evaluated their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. acgpubs.orgnih.gov

For example, certain tetra-substituted pyrrole derivatives have demonstrated potent inhibitory effects against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.0 to 33.8 μg/mL. nih.gov Another study found that some 1,2,3,4-tetrasubstituted pyrrole derivatives were particularly effective against Gram-positive bacteria, with one compound showing a 30 mm zone of inhibition against S. aureus, which was more potent than the standard drug tetracycline. acgpubs.org Pyrrolamide-type inhibitors have also been developed that strongly inhibit E. coli (MIC = 1 μg/mL) and show exceptional efficacy against S. aureus (MIC = 0.008 μg/mL). nih.gov The antibacterial activity of these compounds is often related to their specific structural features, such as the type and position of substituents on the pyrrole ring. acgpubs.orgnih.gov

Table 2: Antibacterial Efficacy of Selected Pyrrole Derivatives

| Bacterial Strain | Compound Class | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrrolamide derivative | 0.008 | nih.gov |

| Staphylococcus aureus | Pyrrole benzamide (B126) derivatives | 3.12 - 12.5 | nih.gov |

| Escherichia coli | Pyrrolamide derivative | 1 | nih.gov |

| Escherichia coli | Tetra-substituted pyrroles | 5.0 - 33.8 | nih.gov |

In addition to antibacterial properties, pyrrole derivatives have been investigated as antifungal agents. Candida albicans is a common opportunistic fungal pathogen that can cause significant infections, particularly in immunocompromised individuals. nih.gov The development of new drugs is crucial due to the rise of drug-resistant strains. researchgate.net

Synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives, which possess a core pyrrole structure, have been screened for their in vitro activity against C. albicans. nih.govresearchgate.net Several of these derivatives demonstrated significant inhibitory potential, with some showing Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL. nih.govresearchgate.net The antifungal activity of these compounds highlights their potential for development into new therapies for fungal infections. nih.govresearchgate.net

**Table 3: Antifungal Efficacy of Pyrrolo[1,2-a]quinoline Derivatives against *Candida albicans***

| Compound Code | MIC (μg/mL) | Reference |

|---|---|---|

| BQ-06 | 0.4 | nih.govresearchgate.net |

| BQ-07 | 0.4 | nih.govresearchgate.net |

| BQ-08 | 0.4 | nih.govresearchgate.net |

| BQ-01 | 0.8 | nih.govresearchgate.net |

| BQ-03 | 0.8 | nih.govresearchgate.net |

| BQ-05 | 0.8 | nih.govresearchgate.net |

| BQ-04 | 1.6 | nih.gov |

| BQ-02 | 12.5 | researchgate.net |

Antimicrobial and Antifungal Activities

Antibiofilm Activity (e.g., against Pseudomonas aeruginosa)

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. Pseudomonas aeruginosa is a notorious biofilm-forming pathogen responsible for persistent and difficult-to-treat infections. mdpi.com Derivatives of this compound have been investigated for their ability to inhibit biofilm formation.

Research has shown that certain bromopyrrole alkaloids can interfere with bacterial attachment and biofilm development. semanticscholar.org For instance, oroidin (B1234803) and its analogues have demonstrated anti-biofilm activity against P. aeruginosa by inhibiting its formation. semanticscholar.org The mechanism of action may involve the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov By interfering with QS, these compounds can prevent the coordination of bacterial gene expression necessary for establishing a mature biofilm. nih.gov

Antituberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. mdpi.com Pyrrole-containing compounds have emerged as a promising class of antitubercular agents. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

One of the key targets for novel anti-TB drugs is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall, across the plasma membrane. nih.govnih.gov Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death. nih.gov

Pyrrole-2-carboxamide derivatives, synthesized from this compound, have been designed as potent MmpL3 inhibitors. nih.gov These compounds have demonstrated significant activity against drug-resistant TB strains. nih.gov

Disruption of Mycolic Acid Biosynthesis

By inhibiting MmpL3, derivatives of this compound effectively block the transport of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. nih.gov This leads to an accumulation of TMM within the cytoplasm and a reduction in the synthesis of mycolic acids and trehalose dimycolate (TDM), which are essential for the integrity of the mycobacterial cell envelope. nih.gov

Natural Product Synthesis and Analogues (e.g., Lycogarubin C Derivatives)

This compound is a valuable building block in the synthesis of complex natural products and their analogues. One such example is the synthesis of Lycogarubin C, a natural product that has shown potential cytotoxic activity against tumor cell lines. researchgate.net The synthesis of Lycogarubin C and its derivatives often involves key reactions like the palladium-catalyzed Suzuki-Miyaura coupling, where the bromo-substituted pyrrole can be a crucial reactant. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrroles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. For pyrrole derivatives, SAR studies have provided valuable insights into the features required for their antibacterial and other biological activities. nih.govnih.gov

For antitubercular pyrrole-2-carboxamides, SAR studies have revealed that:

The presence of hydrogen atoms on the pyrrole and carboxamide moieties is often crucial for activity. nih.gov

Attaching bulky substituents to the carboxamide and phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring can significantly enhance anti-TB activity. nih.gov

Lipophilicity can be an important factor, though it is not the sole determinant of activity. rsc.org

These studies help in the rational design of more potent and selective bioactive pyrrole derivatives. researchgate.net

Drug Likeness Assessments and Pharmacokinetic Profiling

For a compound to be a viable drug candidate, it must possess favorable drug-like properties and a suitable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). In silico tools are often used to predict these properties early in the drug discovery process. nih.gov